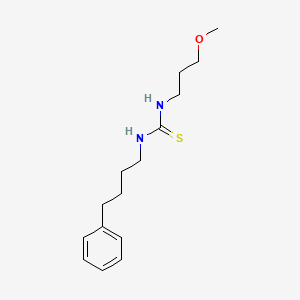

![molecular formula C17H26N2O3S B4765606 N-cyclopentyl-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4765606.png)

N-cyclopentyl-3-{4-[(propylamino)sulfonyl]phenyl}propanamide

Overview

Description

“N-cyclopentyl-3-{4-[(propylamino)sulfonyl]phenyl}propanamide” is a complex organic compound. It contains a propanamide group, which is a functional group consisting of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom . The compound also contains a cyclopentyl group (a five-membered ring), a phenyl group (a six-membered ring), and a sulfonyl group (SO2) attached to the nitrogen of the propylamino group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentyl and phenyl groups would provide a degree of rigidity to the molecule, while the propylamino and sulfonyl groups could potentially participate in hydrogen bonding or other intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the amide group could potentially make this compound polar, and therefore soluble in polar solvents .Scientific Research Applications

Opioid Research

This compound is a fentanyl analog, and as such, it is of interest in opioid research . Fentanyl analogs have recently emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects including coma and death . The metabolism of these new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .

Forensic Toxicology

Given its potential for abuse and the severe health risks associated with its use, this compound is of interest in the field of forensic toxicology . The presence of metabolites can be crucial for confirmation of the uptake of such compounds and further interpretation .

Antibacterial Research

Propanamide derivatives, such as this compound, have shown potential antibacterial activity . The minimum inhibitory concentration of these compounds were determined by microdilution technique against five known strains of bacteria .

Drug Design and Development

The compound’s structure and properties make it a candidate for drug design and development . Molecular docking simulation was also carried out for Enoyl-aceyl carrier protein reductase enzyme, which is responsible for catalyzing the final step of bacterial fatty acid biosynthesis and is an attractive target for the development of novel antibacterial agents .

Pharmacokinetics and Pharmacodynamics

The compound’s metabolic pathways and potencies can be studied to understand its pharmacokinetics (how the body affects the drug) and pharmacodynamics (how the drug affects the body) .

Chemical Supply

This compound is available from chemical suppliers for scientific research needs . It is also known by registry numbers ZINC000002851599 .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-cyclopentyl-3-[4-(propylsulfamoyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-2-13-18-23(21,22)16-10-7-14(8-11-16)9-12-17(20)19-15-5-3-4-6-15/h7-8,10-11,15,18H,2-6,9,12-13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWXJLDXCWZMBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-3-[4-(propylsulfamoyl)phenyl]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-[(1-methyl-1H-pyrazol-3-yl)methylene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4765543.png)

![3-(4-fluorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B4765553.png)

![7-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4765567.png)

![3-amino-N-(3-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4765575.png)

![3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4765597.png)

![N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide](/img/structure/B4765599.png)

![methyl 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4765621.png)

![N-[1-[(methylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B4765629.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-phenyl-2,4-imidazolidinedione](/img/structure/B4765636.png)

![ethyl 1-[(2-amino-5-pyrimidinyl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4765650.png)

![2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}-N-methylbenzamide](/img/structure/B4765651.png)

![methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4765659.png)